2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
The compound "2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile" is a derivative of 4H-thiopyran with potential interest in chemical research due to its structural complexity and functional groups. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied, which can give insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles, involves nucleophilic substitution reactions . This suggests that the synthesis of the target compound could also involve similar strategies, possibly starting from a 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitrile and introducing the trimethoxyphenyl group through a suitable electrophilic aromatic substitution, given the presence of the electron-donating methoxy groups.
Molecular Structure Analysis
X-ray analysis has been used to determine the structure of a tris-sulfonyl derivative of a related compound, 2,6-diamino-4-methyl-3-pyridinecarbonitrile . This technique could similarly be applied to the target compound to confirm its molecular structure, considering that the presence of multiple functional groups and a heterocyclic system could lead to a complex three-dimensional structure.
Chemical Reactions Analysis
The reactivity of similar compounds, such as 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles, has been explored through cross-recyclization reactions . These reactions lead to the formation of various heterocyclic systems, indicating that the target compound may also participate in such transformations, potentially yielding novel heterocyclic structures with interesting properties.
Physical and Chemical Properties Analysis
The optical properties of related 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles have been studied, showing fluorescence in the violet region of the spectrum . This suggests that the target compound might also exhibit fluorescence, which could be useful in applications such as sensing or imaging. The presence of the trimethoxyphenyl group could further influence the optical properties due to its electron-donating nature.
properties
IUPAC Name |
2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-21-11-5-4-8(13(22-2)14(11)23-3)12-9(6-17)15(19)24-16(20)10(12)7-18/h4-5,12H,19-20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYXPROEQKIEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
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